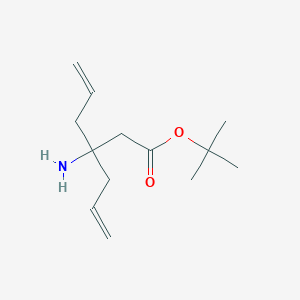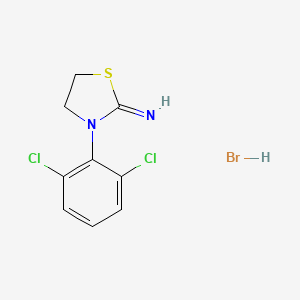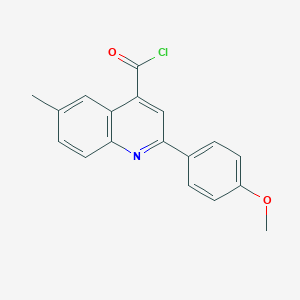
2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also seems to have a methoxyphenyl group and a carbonyl chloride group .
Molecular Structure Analysis
While the exact molecular structure of “this compound” is not available, similar compounds often have complex structures with multiple aromatic rings and functional groups .
Aplicaciones Científicas De Investigación
Anticancer and Apoptosis Induction
Research on derivatives of quinoline compounds, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrates potent apoptosis-inducing properties and efficacy as anticancer agents. These compounds, developed through structure-activity relationship studies, exhibit excellent blood-brain barrier penetration and are highly efficacious in human breast and mouse xenograft cancer models (Sirisoma et al., 2009).
Synthetic Chemistry
In synthetic chemistry, compounds with the methoxyphenyl group play a crucial role in the synthesis of various complex molecules. For instance, Diethyl (dichloromethyl)phosphonate is used in synthesizing alkynes like (4-Methoxyphenyl)Ethyne, demonstrating the utility of methoxyphenyl derivatives in constructing diverse chemical structures (Marinetti & Savignac, 2003).
Antimicrobial Studies
Compounds structurally related to 2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride have been synthesized and screened for antimicrobial activities. For example, fluoroquinolone-based 4-thiazolidinones with methoxyphenylpiperazinyl substituents have shown promising antifungal and antibacterial properties, highlighting the potential of methoxyphenyl derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Development of Fluorescent Indicators
Methoxyquinoline derivatives have been explored for their potential in creating halide-sensitive fluorescent indicators. These compounds, due to their ability to undergo fluorescence quenching in the presence of chloride ions, offer a novel approach for sensing halide concentrations in various environmental and biological contexts (Geddes et al., 2001).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(19)21)10-17(20-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGWRILBSRYAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195236 | |
| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-63-0 | |
| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)

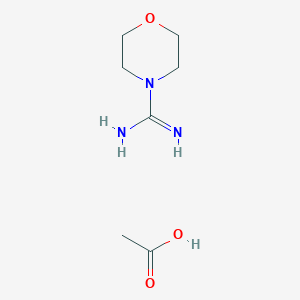

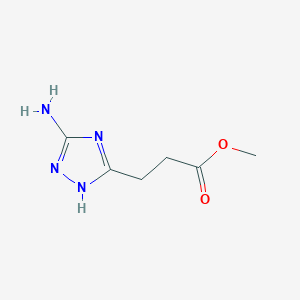

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)

